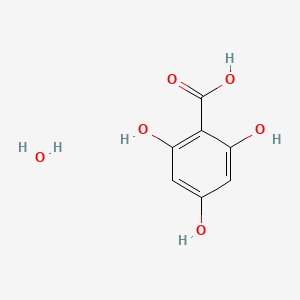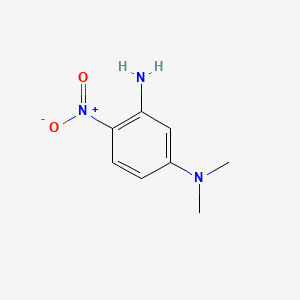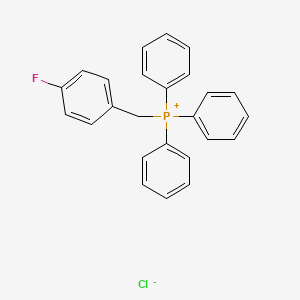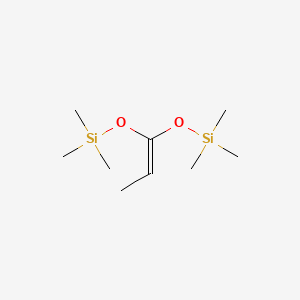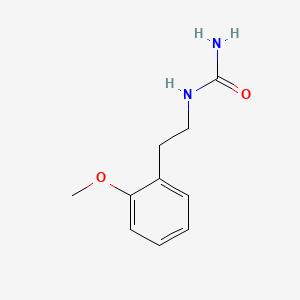
Urea, (2-methoxyphenethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Urea, (2-methoxyphenethyl)- is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, (2-methoxyphenethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2-methoxyphenethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Urea is beneficial for conditions such as dry, rough skin, dermatitis, psoriasis, xerosis, ichthyosis, eczema, keratosis, keratoderma, corns, calluses, and ingrown nails .
- Biophysical characteristics and molecular properties contribute to its effects on healthy skin and various skin diseases .
- Impact on Bioavailability : Topical application ensures targeted action without significant systemic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Urea, (2-methoxyphenethyl)-, plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with key proteins involved in neurotransmission and neuromodulation. For instance, it can engage with neurotransmitter receptors and modulate their activity, thereby influencing signal transduction pathways. Additionally, urea, (2-methoxyphenethyl)-, has been reported to interact with enzymes such as glycogen synthase kinase-3 beta and somatostatin receptors, which are implicated in various physiological processes .
Cellular Effects
The effects of urea, (2-methoxyphenethyl)-, on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth. Moreover, urea, (2-methoxyphenethyl)-, can alter cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of urea, (2-methoxyphenethyl)-, involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta, resulting in downstream effects on cellular signaling pathways. Additionally, urea, (2-methoxyphenethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of urea, (2-methoxyphenethyl)-, can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that urea, (2-methoxyphenethyl)-, remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of urea, (2-methoxyphenethyl)-, vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing neurotransmission and promoting cell survival. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which urea, (2-methoxyphenethyl)-, exerts its optimal biological activity .
Metabolic Pathways
Urea, (2-methoxyphenethyl)-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. Additionally, urea, (2-methoxyphenethyl)-, can affect the levels of neurotransmitters and other signaling molecules, thereby modulating metabolic pathways in the central nervous system .
Transport and Distribution
The transport and distribution of urea, (2-methoxyphenethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of urea, (2-methoxyphenethyl)-, within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of urea, (2-methoxyphenethyl)-, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of urea, (2-methoxyphenethyl)-, within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQFTAOLRRSFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219282 |
Source


|
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-62-6 |
Source


|
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
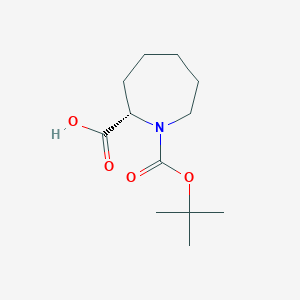
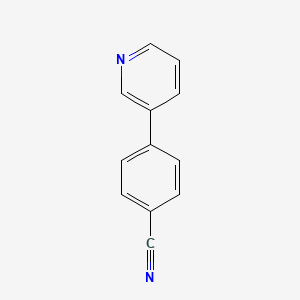
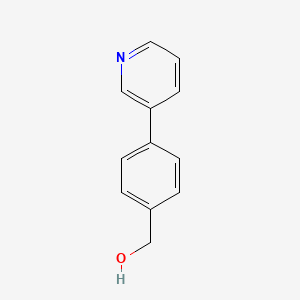

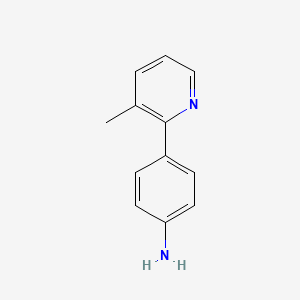

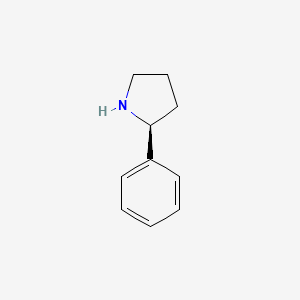

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)
